N-(4-(furan-3-yl)benzyl)-3-methylbutanamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)-3-methylbutanamide is an organic compound that features a furan ring attached to a benzyl group, which is further connected to a 3-methylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-3-methylbutanamide typically involves the following steps:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate, which can be achieved through a Friedel-Crafts alkylation reaction. This reaction involves the use of a furan derivative and a benzyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The benzyl intermediate is then subjected to an amidation reaction with 3-methylbutanamide. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers and materials to enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-3-methylbutanamide involves its interaction with specific molecular targets. The furan ring and benzyl group can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide
- N-(4-(furan-3-yl)benzyl)tetrahydrofuran-3-carboxamide
Uniqueness
N-(4-(furan-3-yl)benzyl)-3-methylbutanamide is unique due to its specific structural features, such as the presence of a 3-methylbutanamide moiety. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12(2)9-16(18)17-10-13-3-5-14(6-4-13)15-7-8-19-11-15/h3-8,11-12H,9-10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDGWSDWLKRLAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=CC=C(C=C1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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